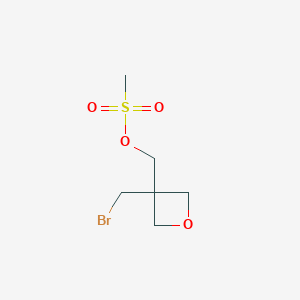

(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate

Description

Properties

Molecular Formula |

C6H11BrO4S |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

[3-(bromomethyl)oxetan-3-yl]methyl methanesulfonate |

InChI |

InChI=1S/C6H11BrO4S/c1-12(8,9)11-5-6(2-7)3-10-4-6/h2-5H2,1H3 |

InChI Key |

TYQIOEVNTKGBKZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1(COC1)CBr |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate involves strategic functionalization of the oxetane ring system, incorporating bromomethyl and methanesulfonate groups. Due to the ring strain and reactivity of oxetane derivatives, the synthesis typically requires careful control of reaction conditions to achieve high selectivity and yield.

Synthetic Route

The general synthetic approach involves:

- Starting Material: Oxetane derivatives bearing suitable hydroxymethyl groups.

Step 1: Introduction of Bromomethyl Group

This involves bromination of a hydroxymethyl substituent on the oxetane ring, often using reagents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions to selectively convert hydroxyl to bromide without ring opening.Step 2: Methanesulfonation of the Remaining Hydroxyl Group

The remaining hydroxyl group on the oxetane ring is converted to a methanesulfonate ester (mesylate) using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. This step activates the molecule for further nucleophilic substitution reactions.Step 3: Purification and Characterization

The final product is purified by standard chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.

Detailed Synthetic Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Oxetane-3-methanol + PBr3 or NBS | Bromination of hydroxymethyl group | Formation of 3-(bromomethyl)oxetane intermediate |

| 2 | Methanesulfonyl chloride, triethylamine, DCM | Mesylation of hydroxyl group | Formation of methanesulfonate ester on oxetane ring |

| 3 | Silica gel chromatography | Purification | Pure (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate |

Mechanistic Insights

- The bromination step proceeds via substitution of the hydroxyl group with bromide, preserving the oxetane ring.

- Methanesulfonyl chloride reacts with the hydroxyl group to form a good leaving group (mesylate), facilitating subsequent nucleophilic displacement.

- The oxetane ring’s strain influences the regio- and stereochemistry of substitution reactions, often requiring low-temperature conditions to prevent ring-opening side reactions.

Alternative Approaches and Optimization

- Intramolecular Etherification: Literature on oxetane synthesis (Bull et al., 2016) suggests intramolecular cyclization strategies from 1,3-diols can be used to form oxetane rings with functionalized substituents, which can then be further derivatized to introduce bromomethyl and mesylate groups with stereochemical control.

- Use of Protective Groups: Selective silylation or acetylation of hydroxyl groups can be employed to control regioselectivity during functional group transformations.

- One-Pot Procedures: Some methods allow sequential bromination and mesylation in a one-pot approach to improve efficiency and reduce purification steps.

Research Findings and Data

Structural Characterization

- NMR spectroscopy confirms the presence of bromomethyl and methanesulfonate groups attached to the oxetane ring.

- IR spectra show characteristic sulfonate ester peaks (~1350 and 1170 cm^-1).

- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 259.12 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 259.12 g/mol |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran |

| Stability | Stable under inert atmosphere, sensitive to strong nucleophiles |

Comparative Analysis

| Compound | Key Functionalities | Application Focus |

|---|---|---|

| (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate | Bromomethyl + methanesulfonate on oxetane ring | Intermediate in nucleophilic substitution reactions |

| 3-Azidooxetanes (from triflate displacement) | Azide substitution at C3 position | Precursor for click chemistry and pharmaceutical synthesis |

| 3-Fluorooxetanes | Fluorine substitution at C3 | Modulation of physicochemical properties in drug design |

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its role as an intermediate in the synthesis of bioactive molecules. Its unique structure allows it to participate in various chemical reactions that are essential for developing new pharmaceuticals. For instance, the compound can be utilized in synthesizing inhibitors for specific biological targets, such as dual leucine zipper kinase (DLK), which is implicated in neurodegenerative diseases like Alzheimer’s and amyotrophic lateral sclerosis (ALS) .

1.2 Therapeutic Potential

Recent studies indicate that derivatives of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate may exhibit therapeutic properties by modulating pathways involved in neurodegeneration. Compounds derived from this structure have shown promise in preclinical models for treating conditions characterized by neuron degeneration .

Organic Synthesis

2.1 Synthesis of Oxetane Derivatives

The compound serves as a versatile building block in the synthesis of oxetane derivatives, which are valuable in organic chemistry due to their unique reactivity and stability. Recent advancements have highlighted methods for synthesizing oxetanes from this compound, allowing chemists to explore new synthetic pathways and develop complex molecular architectures .

2.2 Reaction Mechanisms

(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate can undergo nucleophilic substitution reactions, which are pivotal in constructing more complex structures. These reactions can facilitate the formation of various functional groups that are critical in drug design and material science .

Table 1: Summary of Research Findings on (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate Applications

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity of (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate can be contextualized by comparing it to structurally analogous oxetane derivatives and sulfonate esters. Key distinctions lie in substituent effects, stability, and synthetic utility.

Oxetan-3-yl Methanesulfonate

- Structure : Lacks the bromomethyl group, featuring only a methanesulfonate substituent on the oxetane ring.

- Applications: Used as a monofunctional reagent for introducing oxetane moieties into target molecules.

- Stability : More stable than bromomethyl derivatives due to reduced steric and electronic strain .

3-Oxetanyl p-Toluenesulfonate

- Structure : Contains a p-toluenesulfonate (tosyl) group instead of methanesulfonate.

- Reactivity : The tosyl group is a superior leaving group in polar aprotic solvents, enabling faster substitution reactions. However, the bulky aryl group may hinder sterically demanding reactions.

- Applications : Preferred in reactions requiring high leaving-group ability, such as glycosylation or nucleophilic aromatic substitutions .

3-(Bromomethyl)oxetane

- Structure : Contains a bromomethyl group but lacks the methanesulfonate substituent.

- Reactivity : Functions primarily as an alkylating agent, with bromine acting as the sole leaving group.

- Stability : Prone to elimination reactions under basic conditions due to the β-hydrogen adjacent to the bromine.

Ethyl 2-(Oxetan-3-ylidene)acetate

- Structure : Features an exocyclic double bond conjugated to an ester group.

- Reactivity : Participates in Diels-Alder and Michael addition reactions, unlike the sulfonate or bromine-containing analogs.

- Applications : Used in cycloaddition chemistry to construct polycyclic frameworks .

Data Table: Key Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate | ~273.14 | Not reported | DCM, THF, DMF | Dual alkylation (Br) and substitution (MsO) sites; prone to tandem reactions |

| Oxetan-3-yl methanesulfonate | ~154.18 | Not reported | Polar aprotic solvents | SN2 substitutions with nucleophiles (e.g., amines, thiols) |

| 3-Oxetanyl p-toluenesulfonate | ~246.29 | 413–414 K (reported) | DCM, ethyl acetate | Enhanced leaving-group ability; used in stereoselective syntheses |

| 3-(Bromomethyl)oxetane | ~165.00 | Not reported | Ethers, hydrocarbons | Alkylation agent; limited to single-site modifications |

Q & A

Q. What are the key considerations for synthesizing (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate with high purity?

Synthesis of this compound requires precise control of reaction conditions due to its bifunctional reactivity (bromomethyl and methanesulfonate groups). A typical protocol involves:

- Stepwise functionalization : Bromination of the oxetane ring followed by methanesulfonate esterification under anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using non-polar solvents) to isolate high-purity product.

- Analytical validation : Confirm purity via / NMR (e.g., δ ~3.5–4.5 ppm for oxetane protons) and HPLC (>98% purity threshold) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The bromomethyl group is prone to hydrolysis, while the methanesulfonate ester may degrade under prolonged heat or light exposure. Best practices include:

- Storage : Inert atmosphere (argon), desiccated at –20°C.

- Stability monitoring : Regular NMR checks for decomposition (e.g., appearance of methanesulfonic acid peaks).

- Experimental timing : Use freshly prepared batches for critical reactions to avoid side reactions from degraded reagents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact (OSHA 29 CFR 1910.133 standards) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts.

- Waste disposal : Neutralize residual compound with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound as an alkylating agent?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of target molecules.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Kinetic studies : In situ NMR or FTIR to monitor reaction progress and identify rate-limiting steps .

Q. What computational methods predict the compound’s reactivity in complex reaction pathways?

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic substitution at the bromomethyl group versus methanesulfonate.

- Molecular dynamics (MD) : Simulate steric effects of the oxetane ring on transition-state geometries.

- Software tools : Gaussian, ORCA, or CP2K for modeling electronic properties and reaction trajectories .

Q. How do steric effects from the oxetane ring influence its reactivity in cross-coupling reactions?

The oxetane’s strained 3-membered ring imposes steric hindrance, which:

- Slows bimolecular reactions : Requires higher temperatures (80–100°C) for Suzuki-Miyaura couplings.

- Directs regioselectivity : Bulky ligands (e.g., SPhos) favor coupling at the less hindered methanesulfonate site.

- Validated via X-ray crystallography : Structural analysis of intermediates confirms steric control .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- 2D NMR (HSQC, HMBC) : Correlate - couplings to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) : Exact mass analysis (≤2 ppm error) verifies molecular formulas.

- X-ray crystallography : Resolves conformational isomers arising from oxetane ring puckering .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction efficiencies with this compound?

- Controlled variable testing : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.

- Side-product profiling : LC-MS or GC-MS to identify competing pathways (e.g., elimination vs. substitution).

- Literature benchmarking : Compare results against peer-reviewed studies using analogous sulfonate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.